molecular formula C24H21NO B2744889 3-(4-isopropylanilino)-2-phenyl-1H-inden-1-one CAS No. 1023551-34-9

3-(4-isopropylanilino)-2-phenyl-1H-inden-1-one

Cat. No.: B2744889
CAS No.: 1023551-34-9
M. Wt: 339.438
InChI Key: MXMRAYYQKPIOQB-UHFFFAOYSA-N
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Description

3-(4-isopropylanilino)-2-phenyl-1H-inden-1-one is a synthetic organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of an indene core substituted with a phenyl group and a 4-isopropylanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-isopropylanilino)-2-phenyl-1H-inden-1-one typically involves the following steps:

    Formation of the Indene Core: The indene core can be synthesized through a series of reactions starting from simple aromatic compounds. One common method involves the cyclization of a suitable precursor under acidic or basic conditions.

    Substitution Reactions: The phenyl group and the 4-isopropylanilino group are introduced through substitution reactions.

    Final Assembly: The final step involves the coupling of the substituted indene core with the 4-isopropylanilino group under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-(4-isopropylanilino)-2-phenyl-1H-inden-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the substituents present on the indene core.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-isopropylanilino)-2-phenyl-1H-inden-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-isopropylanilino)-2-phenyl-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-isopropylanilino)-2-phenyl-1H-inden-1-one is unique due to the specific combination of substituents on the indene core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-phenyl-3-(4-propan-2-ylanilino)inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO/c1-16(2)17-12-14-19(15-13-17)25-23-20-10-6-7-11-21(20)24(26)22(23)18-8-4-3-5-9-18/h3-16,25H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMRAYYQKPIOQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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